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Compound of Interest

Compound Name: 2,4-Dimethylbenzophenone

Cat. No.: B072148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-
Dimethylbenzophenone (CAS No. 1140-14-3), a key intermediate in various chemical

syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics, offering valuable data for compound identification,

purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2,4-Dimethylbenzophenone reveals the presence of both aromatic

and aliphatic protons, consistent with its chemical structure. The data presented below was

acquired in a deuterated chloroform (CDCl₃) solvent.
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Chemical Shift (δ) ppm Signal Assignment

7.78 Aromatic Protons

7.53 Aromatic Protons

7.42 Aromatic Protons

7.22 Aromatic Protons

7.09 Aromatic Protons

7.02 Aromatic Protons

2.36 Methyl Protons (-CH₃)

2.33 Methyl Protons (-CH₃)

Table 1: ¹H NMR chemical shifts for 2,4-Dimethylbenzophenone in CDCl₃.[1]

¹³C NMR Spectral Data
While ¹³C NMR spectra for 2,4-Dimethylbenzophenone are referenced in databases such as

PubChem, specific chemical shift data is not readily available in the public domain at the time

of this guide's compilation.[2] Researchers requiring this data are advised to consult

commercial spectral libraries or perform an experimental analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 2,4-Dimethylbenzophenone was

obtained from a neat liquid sample.
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Wavenumber (cm⁻¹) Vibrational Mode Assignment

3060 - 3030 Aromatic C-H Stretch

2980 - 2860 Aliphatic C-H Stretch

1660 C=O (Ketone) Stretch

1610 C=C Aromatic Ring Stretch

1280 C-CO-C Stretch and Bend

Table 2: Characteristic IR absorption peaks for 2,4-Dimethylbenzophenone.

The strong absorption band at 1660 cm⁻¹ is characteristic of the carbonyl group in a ketone, a

key feature of the benzophenone structure. The bands in the 3060-3030 cm⁻¹ and 1610 cm⁻¹

regions are indicative of the aromatic rings, while the absorptions between 2980 cm⁻¹ and

2860 cm⁻¹ correspond to the methyl groups.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of 2,4-
Dimethylbenzophenone is presented below.

m/z Relative Intensity (%) Proposed Fragment

210 63.4 [M]⁺ (Molecular Ion)

209 100.0 [M-H]⁺

195 29.4 [M-CH₃]⁺

133 33.7 [C₉H₉O]⁺

105 34.7 [C₇H₅O]⁺ (Benzoyl cation)

77 32.5 [C₆H₅]⁺ (Phenyl cation)

Table 3: Major fragmentation peaks in the EI-mass spectrum of 2,4-Dimethylbenzophenone.

[1]
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The molecular ion peak is observed at an m/z of 210, which corresponds to the molecular

weight of 2,4-Dimethylbenzophenone. The base peak at m/z 209 is due to the loss of a

hydrogen atom. Other significant fragments include the loss of a methyl group (m/z 195) and

the characteristic benzoyl cation (m/z 105) and phenyl cation (m/z 77).

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 10-20 mg of 2,4-Dimethylbenzophenone in approximately

0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. For

¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For

¹³C NMR, a larger number of scans is typically required due to the lower natural abundance

of the ¹³C isotope.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction.

IR Spectroscopy Protocol
Sample Preparation: As 2,4-Dimethylbenzophenone is a low-melting solid or oil at room

temperature, a neat liquid sample can be prepared by placing a small drop of the compound

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin

film.

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

Background Spectrum: Record a background spectrum of the empty salt plates.

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically subtract the background spectrum.
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Data Analysis: Identify the major absorption peaks and assign them to the corresponding

functional group vibrations.

Mass Spectrometry Protocol
Sample Introduction: Introduce a small amount of the 2,4-Dimethylbenzophenone sample

into the mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography (GC-MS).

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the

molecular ion and fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a quadrupole or

time-of-flight mass analyzer.

Detection: Detect the ions using an electron multiplier or other suitable detector.

Data Analysis: Generate a mass spectrum plotting the relative intensity of the ions as a

function of their m/z ratio. Identify the molecular ion and major fragment peaks to aid in

structural elucidation.

Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like 2,4-Dimethylbenzophenone.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

2,4-Dimethylbenzophenone Sample
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(for IR)

Vaporize for GC Inlet
(for MS)

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectral analysis of 2,4-Dimethylbenzophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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